![molecular formula C19H28Cl2N2O B4427653 [(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4427653.png)
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
Overview
Description
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NAP, and it is a selective and potent agonist for the μ-opioid receptor.
Mechanism of Action
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride is a selective and potent agonist for the μ-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. This mechanism of action makes it a potential candidate for pain management and drug addiction treatment.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. However, it can also cause side effects such as respiratory depression and sedation.
Advantages and Limitations for Lab Experiments
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments. It is a selective and potent agonist for the μ-opioid receptor, making it a useful tool compound for studying the receptor and its role in pain management and drug addiction. However, it can also cause side effects such as respiratory depression and sedation, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on [(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride. One direction is to study its potential applications in pain management and drug addiction treatment. Another direction is to study its mechanism of action and its interactions with other receptors and neurotransmitters. Additionally, further studies can be conducted to identify potential side effects and to develop safer compounds with similar properties.
Scientific Research Applications
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the μ-opioid receptor and its role in pain management. It has also been studied for its potential applications in drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-2-22-19-8-7-16-5-3-4-6-17(16)18(19)14-21-13-15-9-11-20-12-10-15;;/h3-8,15,20-21H,2,9-14H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTKVFKOCWRZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.